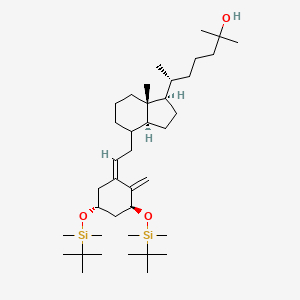

1,3-bi-TBS-trans-Calcitriol

説明

Overview of the Vitamin D Endocrine System and Core Signaling Pathways

The vitamin D endocrine system is a complex network essential for maintaining mineral homeostasis and influencing a wide array of biological processes. physiology.org It is not a vitamin in the traditional sense but a prohormone that the body can synthesize. endocrine.org The process begins in the skin, where exposure to ultraviolet B (UVB) radiation converts 7-dehydrocholesterol (B119134) to vitamin D3 (cholecalciferol). endocrine.orgnih.gov This inert form undergoes two sequential hydroxylation steps to become biologically active. nih.gov The first occurs in the liver, producing 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. nih.gov The final and tightly regulated activation step takes place primarily in the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol (B1668214) to 1α,25-dihydroxyvitamin D3, or calcitriol (B1668218). medscape.comwikipedia.org

Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily. physiology.orgnih.gov This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). plos.orgmdpi.com The resulting VDR-RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comnih.gov This is the primary genomic pathway of vitamin D action. Beyond its classical role in calcium and phosphate (B84403) metabolism, the VDR is present in numerous cell types, indicating the widespread influence of calcitriol on processes such as cell proliferation, differentiation, and immunomodulation. nih.govoup.com The vitamin D signaling pathway also intersects with other cellular signaling cascades, including the cyclic AMP (cAMP) pathway. nih.gov

The Biological Significance of 1α,25-Dihydroxyvitamin D3 (Calcitriol) as a Hormonally Active Secosteroid

Calcitriol, the hormonally active form of vitamin D3, is a secosteroid, a type of steroid with a "broken" steroid ring. nih.gov Its primary and most well-understood function is the regulation of calcium and phosphorus homeostasis. medscape.com It achieves this by increasing the intestinal absorption of calcium and phosphate, reducing their renal excretion, and modulating bone resorption and formation. medscape.com The synthesis of calcitriol is tightly controlled by parathyroid hormone (PTH), serum calcium and phosphate levels, and fibroblast growth factor 23 (FGF-23). medscape.com

Academic Positioning of 1,3-bi-TBS-trans-Calcitriol within Advanced Secosteroid Research

This compound is a synthetically derived intermediate of calcitriol. Its key structural feature is the presence of tert-butyldimethylsilyl (TBS) protecting groups at the 1 and 3 hydroxyl positions of the calcitriol A-ring. These TBS groups are crucial in synthetic organic chemistry for several reasons:

Protection of Hydroxyl Groups: They prevent the reactive hydroxyl groups from participating in unwanted side reactions during multi-step syntheses of complex calcitriol analogs.

Increased Lipophilicity: The bulky TBS groups increase the molecule's solubility in organic solvents, facilitating purification and handling during synthesis.

Stereochemical Control: The steric hindrance provided by the TBS groups can influence the stereochemical outcome of subsequent reactions.

The "trans" designation in its name refers to the conformation around the 6-7 single bond of the triene system. The conversion of this intermediate to the final active calcitriol or its analogs typically involves the removal of the TBS protecting groups, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), followed by photoisomerization to achieve the desired cis-geometry of the triene system.

Therefore, this compound is not an end product for therapeutic use but rather a critical building block. Its availability allows researchers to efficiently and selectively perform chemical modifications at other positions of the calcitriol scaffold, such as the side chain, to create novel analogs for biological evaluation. This positions it as a cornerstone in the ongoing academic and industrial efforts to develop next-generation secosteroids with improved therapeutic indices.

Identification as a Chemically Protected Precursor or Synthetic Intermediate

This compound is a derivative of calcitriol, the hormonally active form of vitamin D3, in which the hydroxyl groups at the 1 and 3 positions of the A-ring are chemically protected as tert-butyldimethylsilyl (TBS) ethers. vulcanchem.com This protection strategy is a common and essential tactic in multi-step organic synthesis, transforming reactive functional groups into stable moieties that can withstand a variety of reaction conditions. The TBS groups are known for their stability under many non-acidic conditions, yet they can be selectively removed when desired, typically using a source of fluoride ions like tetrabutylammonium fluoride (TBAF). vulcanchem.comorganic-chemistry.org

The "trans" designation in its name refers to the geometry of the triene system, which can exist in different isomeric forms. This particular isomer serves as a stable precursor that can be converted to the biologically active cis-isomer through photoisomerization. vulcanchem.com Therefore, this compound is not a metabolite or a naturally occurring compound but is purpose-built in the laboratory as a key building block or intermediate in the synthesis of more complex vitamin D analogs. vulcanchem.comnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 140710-98-1 |

| Molecular Formula | C39H72O3Si2 |

| Molecular Weight | 645.16 g/mol |

| Appearance | Crystalline solid |

| Boiling Point (Predicted) | 621.9±55.0 °C |

| Density (Predicted) | 0.95±0.1 g/cm³ |

| pKa (Predicted) | 15.32±0.29 |

Its Role in Synthetic Pathways Towards Calcitriol and Related Analogs

The primary utility of this compound lies in its role as a stable intermediate in convergent synthetic strategies for calcitriol and its analogs, such as calcipotriol. pnas.org Convergent synthesis involves the independent preparation of different fragments of a target molecule, which are then joined together in the later stages of the synthesis. This approach is often more efficient and allows for greater flexibility in creating a variety of related compounds.

In a notable example of a convergent synthesis of calcipotriol, a key A-ring precursor is formed through the selective bis-TBS protection of a triol intermediate. pnas.org This protected A-ring synthon is then coupled with the CD-ring fragment of the molecule. The presence of the TBS groups on the A-ring fragment prevents unwanted side reactions during the coupling process.

Once the carbon skeleton of the target vitamin D analog is assembled, the TBS protecting groups are removed. A common method for this deprotection is treatment with tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com Following the removal of the protecting groups, the trans-geometry of the triene system is converted to the biologically active cis-geometry through a photoisomerization reaction, often using a high-pressure mercury lamp in the presence of a triplet-sensitizer. vulcanchem.com This final step yields the desired calcitriol or its analog. This synthetic intermediate is also valuable in the preparation of isotopically labeled analogs, such as deuterated calcitriol, which are essential tools in metabolic studies and as internal standards in mass spectrometry. vulcanchem.com

Table 2: Key Reactions in the Utilization of this compound

| Reaction Step | Reagents and Conditions | Purpose |

|---|---|---|

| Deprotection | Tetrabutylammonium fluoride (TBAF) in THF | Removal of the 1,3-bis-TBS protecting groups to reveal the hydroxyl functions. |

| Photoisomerization | High-pressure mercury lamp, triplet-sensitizer (e.g., 9-acetylanthracene) | Conversion of the trans-triene system to the biologically active cis-triene system. |

Significance in the Study of Stereochemical and Protecting Group Effects on Secosteroid Chemistry

The use of this compound and similar protected intermediates is of great significance in the study of stereochemical and protecting group effects in the complex field of secosteroid chemistry. The size and nature of protecting groups can have a profound impact on the stereochemical outcome of reactions at or near the protected site.

The bulky tert-butyldimethylsilyl groups at the 1 and 3 positions of the A-ring exert significant steric hindrance. vulcanchem.com This steric bulk can direct incoming reagents to attack the molecule from a specific face, thereby controlling the formation of new stereocenters. For instance, in the synthesis of the A-ring precursor for calcipotriol, the reduction of a ketone to a triol intermediate showed high trans selectivity. pnas.org The subsequent protection of this triol with bulky TBS groups locks in this stereochemistry and influences the conformation of the A-ring, which can be crucial for the success of subsequent coupling reactions.

Furthermore, the "trans" configuration of the triene system in this compound makes it more stable than the corresponding "cis" isomer, which is prone to degradation. This enhanced stability is advantageous during multi-step synthetic sequences, allowing for purification and manipulation of the molecule without isomerization or decomposition. The deliberate use of the trans-isomer as a stable precursor, which is then converted to the active cis-isomer in a controlled final step, is a classic example of strategic stereochemical control in synthesis.

The study of how different protecting groups at the 1 and 3 positions influence the stereoselectivity of various reactions is an active area of research in vitamin D chemistry. By comparing the outcomes of reactions using TBS groups versus other protecting groups of varying sizes and electronic properties, chemists can gain a deeper understanding of the subtle factors that govern the three-dimensional structure and reactivity of these complex molecules. This knowledge is critical for the rational design of new and more effective synthetic routes to therapeutically valuable vitamin D analogs. nih.gov

Structure

3D Structure

特性

CAS番号 |

140710-98-1 |

|---|---|

分子式 |

C39H72O3Si2 |

分子量 |

645.2 g/mol |

IUPAC名 |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |

InChI |

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34+,35+,39-/m1/s1 |

InChIキー |

HAYVDHBKYABBBI-BDMAXPRUSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

異性体SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

同義語 |

(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,3 Bi Tbs Trans Calcitriol and Its Stereoisomers

Convergent Total Synthesis Strategies for Vitamin D Secosteroids

Convergent synthesis is a preferred strategy for complex molecules like vitamin D secosteroids. pnas.org This approach involves the independent synthesis of major fragments of the target molecule, which are then coupled together in the later stages. For calcitriol (B1668218) and its derivatives, this typically involves the separate preparation of the A-ring and the CD-ring systems. pnas.orgnih.gov This method is advantageous as it allows for the development of versatile and scalable routes to a wide range of vitamin D analogues. pnas.orgmdpi.com

Asymmetric Synthesis of A-Ring and CD-Ring Synthons

The asymmetric synthesis of the A-ring and CD-ring synthons is critical for establishing the correct stereochemistry of the final product. Various chiral starting materials and asymmetric reactions are employed to achieve this.

A-Ring Synthons: The A-ring of calcitriol contains crucial hydroxyl groups at C1 and C3. The synthesis of A-ring precursors often starts from readily available chiral molecules such as D-(-)-quinic acid. nih.govjst.go.jp For instance, a multi-step synthesis from quinic acid can yield A-ring phosphine (B1218219) oxides, which are common coupling partners in Wittig-Horner reactions. mdpi.comnih.gov Another approach involves the asymmetric catalytic carbonyl-ene cyclization to construct the A-ring framework. nih.gov L-serine has also been utilized as a chiral source for the synthesis of A-ring synthons. rsc.org

CD-Ring Synthons: The CD-ring system, a trans-fused hydrindane, presents its own synthetic challenges. Semisynthesis starting from vitamin D2 is a common and practical approach to obtain the CD-ring fragment, often referred to as the Inhoffen-Lythgoe diol. pnas.org Total synthesis strategies have also been developed. For example, the Pauson-Khand reaction can be used to construct the bicyclic CD-ring system from an appropriate enyne. endotherm-lsm.comiiarjournals.org Another innovative approach involves a semipinacol rearrangement to form the key ketone intermediate of the CD-ring. pnas.org The synthesis of CD-ring synthons with modified side chains allows for the preparation of a diverse range of vitamin D analogues. nih.gov

Coupling Reactions and Stereo-controlled Bond Formations

The union of the A-ring and CD-ring synthons is a pivotal step in the synthesis. Several coupling reactions have been refined for this purpose, with a focus on controlling the stereochemistry of the newly formed bonds.

The Wittig-Horner reaction is a widely used method for coupling an A-ring phosphine oxide with a CD-ring ketone. mdpi.comiiarjournals.org This reaction is known for its reliability in forming the C5-C6 double bond of the vitamin D triene system. mdpi.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Sonogashira, and Trost couplings, offer powerful alternatives for constructing the vitamin D framework. endotherm-lsm.comiiarjournals.orgnih.gov For example, a Sonogashira coupling can be used to connect an A-ring enyne with a CD-ring vinyl triflate. pnas.org These methods provide high efficiency and functional group tolerance. kuleuven.be

A key challenge is the control of the stereochemistry at C20. Stereocontrolled reductions of a C-20 ketone or Si-assisted SN2'-syn displacement reactions have been developed to install the natural configuration at this center. rsc.org

Selective Protection and Deprotection Chemistry of Hydroxyl Groups

The hydroxyl groups at C1, C3, and C25 of calcitriol exhibit different reactivities. Protecting group chemistry is therefore essential to orchestrate the synthetic sequence.

Application and Specificity of Tert-Butyl(dimethyl)silyl (TBS) Ethers at C1 and C3

The tert-butyldimethylsilyl (TBS) group is a bulky silyl (B83357) ether widely used to protect the hydroxyl groups at C1 and C3 of the A-ring. vulcanchem.comtotal-synthesis.com The TBS ethers are favored due to their stability under a variety of reaction conditions, which is significantly greater than smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers. total-synthesis.com This stability allows for subsequent chemical transformations on other parts of the molecule without affecting the protected hydroxyls. The steric bulk of the TBS group can also influence the stereochemical outcome of nearby reactions. vulcanchem.com

Methodologies for Orthogonal Deprotection and Functional Group Interconversion

Orthogonal protection strategies are crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. numberanalytics.com In the context of 1,3-bi-TBS-trans-calcitriol synthesis, this allows for the sequential unmasking of the hydroxyl groups for further functionalization or for the final deprotection to yield calcitriol.

The deprotection of TBS ethers is most commonly achieved using fluoride-based reagents, with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) being the archetypal choice. vulcanchem.comtotal-synthesis.com The exceptional strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction. total-synthesis.com

Selective deprotection can be achieved by exploiting the different stabilities of various silyl ethers. For instance, a primary TBS ether can be selectively cleaved in the presence of a secondary or tertiary TBS ether, or other more robust silyl groups like tert-butyldiphenylsilyl (TBDPS) ethers, under carefully controlled conditions. researchgate.netresearchgate.net Mild acidic conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent, can also effect selective TBS deprotection. total-synthesis.com Other reagents like zinc bromide with N-chlorosuccinimide have also been reported for the chemoselective deprotection of TBS ethers. enpress-publisher.comenpress-publisher.com

Control of Stereochemistry in the Triene System: Focus on the trans-Isomer Configuration

The geometry of the conjugated triene system is critical for the biological activity of calcitriol. The synthesis of this compound specifically targets the 5,6-trans isomer, which is a precursor to the biologically active 5,6-cis isomer (calcitriol).

The formation of the triene system often initially yields a mixture of isomers. A common strategy to control the stereochemistry involves a photochemical isomerization. researchgate.net The thermodynamically less stable cis-isomer can be converted to the more stable trans-isomer through irradiation with a high-pressure mercury lamp, often in the presence of a triplet-sensitizer like 9-acetylanthracene. vulcanchem.com

Alternatively, the stereochemistry of the triene can be influenced by the coupling method used. For example, the Wittig-Horner reaction typically leads to the formation of the desired triene system. mdpi.com Following the coupling, thermal isomerization can be employed to convert the initially formed previtamin D-type structure to the vitamin D triene system through a thieme-connect.commdpi.com-sigmatropic hydrogen shift. conicet.gov.ar Another approach involves the protection of the triene system as an SO2 adduct, which facilitates the isomerization from the (5Z,7E) to the (5E,7E) configuration. researchgate.netresearchgate.net Subsequent thermolysis removes the SO2 group, restoring the triene. researchgate.net

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound and Analogues

| Compound/Reagent | Role in Synthesis | Reference |

| D-(-)-Quinic acid | Chiral starting material for A-ring synthons | nih.govjst.go.jp |

| L-Serine | Chiral starting material for A-ring synthons | rsc.org |

| Vitamin D2 (Ergocalciferol) | Starting material for CD-ring synthons (semisynthesis) | pnas.org |

| A-ring phosphine oxide | Coupling partner in Wittig-Horner reaction | mdpi.comnih.gov |

| CD-ring ketone | Coupling partner in Wittig-Horner reaction | mdpi.com |

| Tert-butyldimethylsilyl chloride (TBSCl) | Protecting agent for hydroxyl groups | thieme-connect.com |

| Tetrabutylammonium fluoride (TBAF) | Deprotecting agent for TBS ethers | vulcanchem.comtotal-synthesis.com |

| 9-Acetylanthracene | Triplet-sensitizer for photoisomerization | vulcanchem.com |

Table 2: Common Coupling Reactions in Vitamin D Synthesis

| Coupling Reaction | Description | Reference |

| Wittig-Horner | Reaction between a phosphine oxide and a ketone/aldehyde to form an alkene. | mdpi.comiiarjournals.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | endotherm-lsm.comiiarjournals.orgkuleuven.be |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | pnas.orgendotherm-lsm.comiiarjournals.org |

| Trost Coupling | Palladium-catalyzed reaction of an ene-yne with a bromomethylene fragment. | nih.gov |

| Pauson-Khand Reaction | Cobalt-mediated reaction of an alkene, alkyne, and carbon monoxide to form a cyclopentenone. | endotherm-lsm.comiiarjournals.org |

Mechanistic Investigations of Double Bond Isomerization

The conversion of the thermodynamically more stable 5,6-trans isomer to the desired 5,6-cis isomer is typically achieved through photochemical isomerization. This process involves the excitation of the triene system, leading to a temporary loss of double bond character and allowing for rotation around the C5-C6 bond.

The mechanism often employs a triplet sensitizer (B1316253), such as 9-acetylanthracene. vulcanchem.com The sensitizer absorbs light energy and transfers it to the trans-triene, promoting it to an excited triplet state. In this excited state, the π-bond between C5 and C6 is weakened, facilitating rotation to the cis-conformation. The molecule then relaxes back to the ground state, yielding the cis-isomer. The energy transfer from the sensitizer is a crucial step, as direct irradiation can lead to a mixture of photoproducts and degradation. nih.gov

The isomerization process is a complex equilibrium involving not only the cis and trans isomers but also other photoproducts like previtamin D and tachysterol. tandfonline.comnih.gov The conformational equilibrium of the ground state of the secosteroid plays a significant role in the distribution of photoproducts. The s-cis and s-trans conformations around the C6-C7 single bond influence the reaction pathway, with different conformers leading preferentially to different isomers. photobiology.com For instance, the cZc conformation (s-cis at C5-C6 and s-cis at C7-C8) is considered a precursor for ring-closed products, while the tZc conformation (s-trans at C5-C6 and s-cis at C7-C8) predominantly leads to the trans-isomer, tachysterol. photobiology.com Mechanistic models suggest that the isomerization can proceed through a conical intersection, where the potential energy surfaces of the excited and ground states meet, allowing for efficient conversion. rsc.org

Impact of Reaction Conditions on Geometric Isomer Purity

The purity of the desired 5,6-cis calcitriol is highly dependent on the reaction conditions of the photoisomerization step. Several factors can influence the ratio of geometric isomers and the formation of byproducts.

Wavelength of Irradiation: The wavelength of the UV light used is a critical parameter. Specific wavelengths can selectively excite certain conformers or isomers, thereby influencing the product distribution. nih.govmedicaljournals.se For instance, irradiating at the long-wavelength shoulder of the absorption band can favor the excitation of specific conformers, leading to a higher yield of the desired isomer. rsc.org

Solvent: The polarity of the solvent can influence the conformational equilibrium of the secosteroid intermediate, thereby affecting the outcome of the photoisomerization. photobiology.com The choice of solvent can also impact the solubility of the starting material and the products, which is important for reaction efficiency and subsequent purification.

Presence of Oxygen: Oxygen can quench the excited triplet state, leading to a lower quantum yield of isomerization and potentially causing photooxidation. nih.govacs.org Performing the reaction under an inert atmosphere is therefore crucial for maximizing the yield of the desired cis-isomer.

Table 1: Factors Influencing Geometric Isomer Purity during Photoisomerization

| Parameter | Effect on Isomer Purity | Rationale |

| Wavelength | High | Selective excitation of specific conformers or isomers. rsc.orgnih.govmedicaljournals.se |

| Temperature | Moderate | Affects the rate of thermal isomerization and equilibrium position. medicaljournals.se |

| Solvent Polarity | Moderate | Influences the ground-state conformational equilibrium. photobiology.com |

| Oxygen | High | Quenches the excited triplet state and can lead to side reactions. nih.govacs.org |

| Sensitizer | High | Facilitates efficient energy transfer to the trans-isomer. vulcanchem.com |

By carefully controlling these parameters, the photoisomerization can be optimized to favor the formation of the desired 1,3-bi-TBS-cis-calcitriol, minimizing the formation of unwanted stereoisomers and byproducts.

Purification and Isolation Techniques for Secosteroid Intermediates

The purification of this compound and its subsequent cis-isomer from the reaction mixture is a critical step to ensure the high purity required for pharmaceutical applications. A combination of chromatographic techniques is typically employed.

Column Chromatography: Initial purification of the crude reaction mixture is often performed using silica (B1680970) gel column chromatography. google.comgoogle.com By using a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, it is possible to separate the silylated calcitriol isomers from other less polar or more polar impurities. google.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity and separating the closely related geometric isomers (cis/trans) and other stereoisomers, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. sielc.comgoogle.comresearchgate.net C18 columns are commonly used with a mobile phase consisting of mixtures of acetonitrile, methanol, and water. sielc.comscirp.org The high resolving power of HPLC allows for the separation of isomers that are difficult to distinguish by other means. google.com The development of a specific HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the desired product from all impurities. oup.com

Solid-Phase Extraction (SPE): Solid-phase extraction cartridges, such as those with silica or C18 packing, can be used for sample clean-up and preliminary separation of vitamin D metabolites and their synthetic intermediates. nih.govnih.govnih.gov This technique is particularly useful for removing bulk impurities before final purification by HPLC.

Table 2: Chromatographic Techniques for Secosteroid Intermediate Purification

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient google.com | Initial purification of crude reaction mixtures. |

| RP-HPLC | C18 | Acetonitrile/Water/Methanol Gradient sielc.comresearchgate.net | High-resolution separation of geometric and stereoisomers. |

| Solid-Phase Extraction | Silica or C18 | Stepwise elution with varying solvent polarity nih.gov | Sample clean-up and fractionation. |

Analytical Validation of Synthetic Products and Intermediates for Structural Integrity

The structural integrity and purity of the synthesized this compound and its isomers must be rigorously confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their structure through fragmentation patterns. nih.govnih.govresearchgate.net Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for these molecules. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways and provide further structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups in the molecule, such as the hydroxyl groups (if deprotected) and the carbon-carbon double bonds of the triene system. google.com

The combination of these analytical methods provides a comprehensive validation of the structure and purity of the synthesized this compound and its stereoisomers, ensuring their suitability for subsequent synthetic steps. numberanalytics.com

Preclinical Biological Investigations of Calcitriol Analogs Excluding Human Clinical Data

Effects on Cellular Proliferation in Diverse Cell Lines

No published preclinical data exists on the effects of 1,3-bi-TBS-trans-Calcitriol on cellular proliferation.

There is no evidence in the scientific literature to suggest that this compound has been tested for its ability to inhibit proliferation in any non-clinical cell models.

Table 1: Summary of Proliferation Inhibition Studies on this compound

| Cell Line | Assay Type | Outcome |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

No published data exists for the antiproliferative effects of this compound.

No studies have been published detailing the investigation of this compound in the context of apoptosis induction or cell cycle arrest.

Table 2: Summary of Apoptosis and Cell Cycle Arrest Studies on this compound

| Cell Line | Method | Key Findings (Apoptosis) | Key Findings (Cell Cycle) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No published data exists for the effects of this compound on apoptosis or cell cycle progression.

Modulation of Immune Cell Function and Cytokine Production

The active form of vitamin D3, calcitriol (B1668218), demonstrates significant immunomodulatory properties, particularly in the regulation of T-lymphocyte function. Preclinical studies have established that calcitriol is a potent inhibitor of T-lymphocyte proliferation, whether stimulated by antigens or lectins like phytohemagglutinin (PHA). nih.govnih.gov This inhibitory effect is not selective for a particular T-cell subpopulation, as both CD4+ and CD8+ T-cells are sensitive to its growth-inhibitory actions. nih.gov

The mechanism underlying this anti-proliferative effect involves an arrest in the cell cycle. Specifically, calcitriol blocks the transition of T-lymphocytes from the early G1a phase to the late G1b phase of the cell cycle. nih.gov This is corroborated by findings that calcitriol inhibits the expression of the transferrin receptor, a late G1 event dependent on Interleukin-2 (IL-2), without affecting the expression of the IL-2 receptor itself, which is an early G1 event. nih.gov

A primary way calcitriol suppresses T-cell activation is by inhibiting the production of key cytokines. It has been shown to markedly reduce the production of IL-2 by PHA-stimulated lymphocytes. dartmouth.edu This inhibition occurs at the level of gene expression, with calcitriol treatment leading to a significant decrease in the accumulation of IL-2 messenger RNA (mRNA). dartmouth.edu The suppression of IL-2 is a critical event, as IL-2 is a primary growth factor for T-lymphocytes. dartmouth.edu

Furthermore, calcitriol significantly reduces the expression of several pro-inflammatory cytokines in T-lymphocytes. mdpi.comnih.gov In non-human models and in vitro studies using animal cells, treatment with calcitriol leads to a decrease in the expression of key inflammatory mediators.

Table 1: Effect of Calcitriol on T-Cell Cytokine Expression

| Cytokine | Effect of Calcitriol Treatment | Primary Function |

|---|---|---|

| Interleukin-2 (IL-2) | ↓ | T-Cell Proliferation and Differentiation |

| Interferon-gamma (IFN-γ) | ↓ | Pro-inflammatory and Macrophage Activation |

| Interleukin-17 (IL-17) | ↓ | Pro-inflammatory, recruits neutrophils |

| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Pro-inflammatory, systemic inflammation |

Note: Data compiled from multiple preclinical studies.

The inhibition of cytokine production by calcitriol is a coordinate process, with decreased accumulation of both IL-2 and IFN-γ mRNA observed following treatment. dartmouth.edu This broad suppression of pro-inflammatory cytokines underscores the significant role of calcitriol analogs in modulating T-cell mediated immune responses.

Calcitriol exerts its immunomodulatory effects by influencing several key intracellular signaling pathways that are critical for immune cell activation, proliferation, and survival. The binding of calcitriol to its nuclear vitamin D receptor (VDR) is a central mechanism, which then regulates the transcription of target genes. researchgate.net However, rapid, non-genomic actions that are independent of the VDR have also been identified. researchgate.netnih.gov

Key signaling pathways modulated by calcitriol in immune cells include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a cornerstone of inflammatory responses. Calcitriol has been shown to inhibit NF-κB activation. nih.govnih.gov It can achieve this by increasing the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. nih.govmdpi.com

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Studies in various cell types, including malignant B cells, indicate that the calcitriol/VDR system regulates the PI3K/AKT pathway, influencing cell fate. nih.govnih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK1/2), is involved in cellular responses to a variety of stimuli. Calcitriol has been found to modulate this pathway, impacting cell proliferation. researchgate.netnih.gov

BMP-Smad1 Pathway: In monocytic precursor cells of osteoclasts, calcitriol enhances Bone Morphogenetic Protein (BMP) signaling through the Smad1 pathway. nih.govnih.gov This activation of BMP-Smad1 signaling cross-talks with and inhibits the RANKL-NF-κB pathway, which is essential for osteoclast development. nih.gov

Table 2: Immunological Signaling Pathways Modulated by Calcitriol

| Signaling Pathway | Key Molecules | Effect of Calcitriol | Functional Outcome |

|---|---|---|---|

| NF-κB | IκBα, NF-κB p65 | Inhibition | Decreased pro-inflammatory gene expression |

| PI3K/AKT | PI3K, AKT | Regulation | Modulation of cell survival and proliferation |

| MAPK/ERK | ERK1/2 | Regulation | Modulation of cell proliferation |

These findings demonstrate that calcitriol analogs can intervene at multiple points within complex signaling networks to orchestrate an anti-inflammatory and anti-proliferative immune status.

Mechanisms of Calcium and Phosphate (B84403) Homeostasis Regulation in Non-Human Models

Calcitriol is the principal hormonal regulator of intestinal calcium absorption, a process vital for maintaining calcium homeostasis and bone mineralization. nih.govmdpi.com This regulation occurs primarily through a transcellular pathway in the enterocytes of the small intestine, especially the duodenum. This active transport system involves three main steps, all of which are enhanced by calcitriol.

Apical Entry: The initial step is the entry of calcium from the intestinal lumen into the enterocyte. This is mediated by the epithelial calcium channel, Transient Receptor Potential Vanilloid 6 (TRPV6). nih.gov Calcitriol, through its interaction with the VDR, upregulates the gene and protein expression of TRPV6, thereby increasing the capacity for calcium influx. nih.govnih.govrutgers.edu

Intracellular Diffusion: Once inside the cell, calcium ions must traverse the cytoplasm to the basolateral membrane. To prevent a sharp rise in free intracellular calcium, which can be cytotoxic, the ions are buffered and transported by a high-affinity calcium-binding protein known as Calbindin D9k (encoded by the S100g gene). mdpi.com The expression of Calbindin D9k is highly dependent on calcitriol; calcitriol treatment strongly induces both the mRNA and protein levels of this shuttle protein. nih.govnih.gov

Basolateral Extrusion: The final step is the active extrusion of calcium from the enterocyte into the bloodstream against a concentration gradient. This is accomplished primarily by the Plasma Membrane Ca2+-ATPase 1b (PMCA1b). mdpi.com Calcitriol also stimulates the expression of PMCA1b, ensuring efficient removal of calcium from the cell. youtube.com

Table 3: Key Proteins in Calcitriol-Mediated Intestinal Calcium Absorption

| Protein | Gene | Location | Function | Regulation by Calcitriol |

|---|---|---|---|---|

| TRPV6 | Trpv6 | Apical Membrane | Calcium entry into enterocyte | Upregulation rutgers.edu |

| Calbindin D9k | S100g | Cytoplasm | Intracellular calcium buffering and transport | Upregulation nih.gov |

Studies in VDR knockout mice confirm this regulatory role, as these animals exhibit significantly reduced intestinal calcium absorption efficiency. rutgers.edu Therefore, by coordinating the expression of these key transport proteins, calcitriol precisely adjusts the rate of intestinal calcium absorption to meet the body's needs.

The kidneys play a crucial role in maintaining phosphate homeostasis by regulating its reabsorption from the glomerular filtrate. nih.govmdpi.com Calcitriol has been shown to stimulate renal phosphate transport in non-human models. nih.gov The primary sites of phosphate reabsorption are the proximal tubules, where sodium-dependent phosphate (NaPi) cotransporters, such as NaPi-IIa (SLC34A1) and NaPi-IIc (SLC34A3), are located in the apical brush border membrane. nih.gov

Research using brush-border membrane vesicles from rats has demonstrated that physiologic repletion with calcitriol in vitamin D-deficient animals stimulates sodium-dependent phosphate uptake. nih.gov The mechanism of this stimulation appears to involve changes in the physical properties of the renal brush border membrane. Studies examining the relationship between transport rates and temperature (Arrhenius plots) suggest that calcitriol alters the membrane lipid composition. nih.gov This "liponomic" mechanism of action is supported by findings that calcitriol treatment changes the characteristic transition temperatures and activation energies for phosphate transport, an effect not observed for glucose transport. nih.gov This suggests a specific interaction between the hormonal signal and the membrane environment of the phosphate transporters, leading to enhanced activity.

While the phosphaturic hormones Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) are known to decrease the abundance of NaPi cotransporters in the apical membrane, leading to phosphate excretion, calcitriol acts to conserve phosphate at the level of the kidney, contributing to the mineral supply required for bone formation.

Calcitriol exerts complex and multifaceted effects on bone remodeling by directly and indirectly influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Conversely, on committed osteoclast precursors and mature osteoclasts, calcitriol can promote differentiation and resorptive activity. It enhances the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) on osteoblasts. longdom.org RANKL binds to its receptor, RANK, on osteoclast precursors, stimulating their maturation. Calcitriol tips the balance of the critical RANKL/Osteoprotegerin (OPG) system in favor of resorption by increasing RANKL and decreasing the expression of OPG, a decoy receptor that inhibits RANKL. longdom.org It also increases the expression of enzymes in mature osteoclasts, such as cathepsin K and matrix metalloproteinases, which are essential for degrading the bone matrix. longdom.org

Osteoblast Regulation: Calcitriol generally has an anabolic effect on osteoblasts, promoting bone formation. nih.govnih.gov It has been shown to increase biochemical markers of osteoblast activity and bone formation, such as osteocalcin and procollagen type I C-terminal propeptide (PICP). nih.gov In some contexts, calcitriol treatment has been found to improve bone anabolism by promoting osteoblasts, an effect that may be linked to increased levels of Wnt10b. nih.govresearchgate.net Wnt signaling is a crucial pathway for osteoblast differentiation and function. Interestingly, studies suggest that calcitriol can enhance Wnt10b secretion from osteoclasts, indicating a potential coupling mechanism where signals from resorbing cells can stimulate local bone formation. nih.gov

Table 4: Molecular Effects of Calcitriol on Bone Cells

| Cell Type | Molecular Target/Pathway | Effect of Calcitriol | Functional Outcome |

|---|---|---|---|

| Osteoclast Progenitor | BMP-Smad1 / NF-κB | ↑ Smad1 activation, ↓ NF-κB activation | Inhibition of lineage commitment nih.gov |

| Osteoblast | RANKL / OPG | ↑ RANKL expression, ↓ OPG expression | Promotion of osteoclast maturation longdom.org |

| Mature Osteoclast | Cathepsin K, MMPs | ↑ Expression | Enhanced bone matrix degradation longdom.org |

| Osteoblast | Osteocalcin, PICP | ↑ Expression | Increased bone matrix formation nih.gov |

Through these diverse molecular actions, calcitriol plays a central, albeit complex, role in coordinating bone resorption and formation to maintain skeletal integrity.

Despite extensive research, no preclinical data pertaining to the investigation of "this compound" in the regulation of the hair follicle cycle in experimental systems could be located in the public domain. Scientific literature searches did not yield any studies specifically examining the effects of this particular chemical compound on hair growth, hair follicle cycling, or related cellular processes in preclinical models.

The nomenclature "this compound" suggests it is a synthetic derivative of Calcitriol, the hormonally active form of vitamin D. The "bi-TBS" component indicates the presence of two tert-butyldimethylsilyl (TBS) protecting groups at the 1 and 3 positions of the Calcitriol molecule. Such chemical modifications are commonly employed in medicinal chemistry to create prodrugs or to facilitate the synthesis of more complex analogs. It is plausible that this compound serves as a laboratory intermediate rather than an active pharmaceutical ingredient intended for biological investigation.

While there is a significant body of research on the role of Calcitriol and other vitamin D receptor agonists in skin biology and hair follicle dynamics, this information does not directly address the specific compound requested. Studies on Calcitriol and its analogs have explored their influence on keratinocyte proliferation and differentiation, which are crucial for the hair follicle cycle. For instance, some preclinical research has suggested that topical application of Calcitriol analogs may have a modest effect on hair regrowth in certain contexts, such as in mouse models of chemotherapy-induced alopecia. However, these findings are related to other analogs and not to this compound.

Without any available preclinical data, it is not possible to provide an article with the requested detailed research findings and data tables for this compound's effect on hair follicle cycle regulation.

Structure Activity Relationship Sar Elucidation of Secosteroid Derivatives

Impact of Protecting Groups (TBS) on VDR Binding and Biological Activity

The introduction of protecting groups is a fundamental strategy in multi-step organic syntheses, and the tert-butyldimethylsilyl (TBS) group is a workhorse in this regard. rsc.org In the context of 1,3-bi-TBS-trans-calcitriol, the presence of two bulky TBS ethers at the C1 and C3 positions of the A-ring serves to shield the hydroxyl groups from unwanted reactions during the synthesis of more complex analogs. vulcanchem.com However, these protecting groups are not mere passive participants; their steric and electronic properties significantly influence the molecule's interaction with the VDR.

Steric and Electronic Effects of C1 and C3 Silyl (B83357) Ethers

The C1α and C3β hydroxyl groups of calcitriol (B1668218) are crucial for its high-affinity binding to the VDR, forming a network of hydrogen bonds with specific amino acid residues within the receptor's ligand-binding pocket (LBP). researchgate.netnih.gov The replacement of these hydroxyl groups with bulky TBS ethers, as in this compound, introduces significant steric hindrance. This bulkiness can be expected to physically obstruct the optimal positioning of the ligand within the LBP, thereby dramatically reducing its binding affinity for the VDR.

From an electronic standpoint, the silyl ethers lack the hydrogen bond donating capability of the hydroxyl groups they replace. This eliminates key electrostatic interactions that anchor the natural ligand to the VDR. While the silicon atom can influence the electron density of the neighboring oxygen, this effect is insufficient to compensate for the loss of direct hydrogen bonding, which is a critical determinant of binding potency.

Implications for Ligand-Receptor Interaction Dynamics

The dynamic process of a ligand entering and binding to a receptor is a complex interplay of conformational changes in both molecules. The inherent flexibility of the calcitriol molecule, particularly the A-ring, allows it to adopt a specific conformation that is complementary to the VDR's LBP. The presence of the bulky TBS groups in this compound can be hypothesized to restrict this conformational flexibility. This rigidity may prevent the A-ring from achieving the optimal chair conformation required for effective VDR binding.

Consequently, this compound is anticipated to be a very weak agonist or even an antagonist of the VDR. Its primary role in research is that of a synthetic precursor, which upon deprotection of the TBS groups, can yield biologically active calcitriol analogs. vulcanchem.com

Influence of Side Chain Modifications on Specificity and Potency

While this compound itself possesses the natural calcitriol side chain, its utility as a synthetic intermediate allows for the exploration of a wide array of side-chain modifications. The side chain plays a crucial role in determining the specificity and potency of vitamin D analogs. nih.govmdpi.comwikipedia.org Modifications to the side chain can influence metabolic stability, interaction with the vitamin D-binding protein (DBP), and the recruitment of co-regulatory proteins to the VDR complex.

For example, the introduction of fluorine atoms or additional hydroxyl groups can modulate the binding affinity and metabolic profile of the resulting analog. nih.govresearchgate.net The development of "Gemini" analogs, which feature a second side chain, has demonstrated the potential to create compounds with superior gene transcription activity. mdpi.com Therefore, while the side chain of this compound is in its natural state, the synthetic platform it provides is invaluable for generating novel analogs with potentially enhanced therapeutic properties.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of vitamin D analogs. nih.gov These methods provide insights into the binding modes of ligands and can predict the effects of structural modifications on VDR affinity.

Docking Simulations with VDR and DBP

Molecular docking simulations are instrumental in visualizing the interaction between a ligand and its receptor at the atomic level. ifpcs.orgwiley.com For this compound, docking simulations with the VDR would likely confirm the steric clashes and loss of key hydrogen bonds discussed earlier. The bulky TBS groups would prevent the A-ring from settling deep within the LBP, resulting in a low predicted binding affinity.

Similarly, docking studies with the vitamin D-binding protein (DBP) could provide insights into how the modifications in this compound affect its transport in the bloodstream. The increased lipophilicity due to the TBS groups might alter its binding to DBP compared to the natural hormone. vulcanchem.com

Below is a hypothetical data table illustrating the kind of results that would be expected from docking simulations of this compound compared to calcitriol.

| Compound | Predicted Binding Affinity (kcal/mol) - VDR | Key Hydrogen Bonds with VDR | Steric Clashes with VDR |

| Calcitriol | -11.5 | Yes (e.g., with Ser237, Arg274, Ser278) | No |

| This compound | -5.2 | No | Yes (e.g., with residues in the A-ring binding pocket) |

This table is illustrative and based on general principles of molecular docking. Actual values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational and statistical framework to correlate the chemical structure of compounds with their biological activities. For secosteroid derivatives, including analogs of calcitriol, QSAR models offer a predictive understanding of how modifications to the core structure influence therapeutic effects and metabolic stability.

The primary goal of QSAR in the context of secosteroids is to develop mathematical models that can forecast the biological activity of novel analogs before their synthesis, thereby streamlining the drug development process. These models are built upon datasets of compounds with known activities, from which molecular descriptors are calculated. These descriptors are numerical representations of various physicochemical properties of the molecules.

A study on the metabolic stability of 130 calcitriol analogs demonstrated the predictive power of QSAR. nih.gov By employing various variable selection techniques and Partial Least Squares (PLS) regression, models were generated that could successfully predict the in vitro metabolic stability for 17 out of 20 newly synthesized analogs, achieving a prediction accuracy of 85%. nih.gov This highlights the utility of QSAR in identifying promising drug candidates early in the development pipeline.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. These approaches consider the 3D conformation of molecules and their interaction fields (steric and electrostatic) with the target receptor, in this case, the Vitamin D Receptor (VDR). For a series of 38 vitamin D analogs, 3D-QSAR models were developed based on their docked conformations within the VDR active site. nih.gov The findings from such studies consistently underscore the importance of the hydroxyl groups, particularly at the C1 and C25 positions, for potent VDR agonism.

In the case of This compound , the presence of the bulky tert-butyldimethylsilyl (TBS) protecting groups at the 1 and 3 positions would significantly alter the molecular descriptors used in a QSAR model. These groups would increase the molecule's lipophilicity and steric bulk, which would be captured by descriptors such as:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): Influenced by the presence of polar atoms.

Molecular Weight (MW): A fundamental descriptor.

The table below illustrates a hypothetical set of descriptors for This compound compared to its parent compound, Calcitriol , which would be fundamental inputs for a QSAR model.

| Compound | Molecular Weight ( g/mol ) | LogP (estimated) | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Calcitriol | 416.64 | 4.1 | 60.69 | 3 | 3 |

| This compound | 645.13 | 8.5 | 18.46 | 1 | 3 |

Note: The values for this compound are estimated based on its structure and are for illustrative purposes to demonstrate the impact of the TBS groups on QSAR descriptors.

Furthermore, research correlating the VDR-mediated activity of various secosteroids with computer-modeled receptor binding strength has shown a significant correlation between the docking score and the efficiency of VDR translocation from the cytoplasm to the nucleus. nih.gov This indicates that computational models, including QSAR, can effectively predict the biological response of these compounds. The hydrogen bonding and hydrophobic interactions are key contributors to the binding affinity. nih.gov

Advanced Analytical and Biophysical Characterization in Secosteroid Research

Chromatographic Techniques for Purity Assessment and Metabolite Profiling

Chromatographic methods are indispensable for separating 1,3-bi-TBS-trans-calcitriol from reaction mixtures, byproducts, and potential isomeric impurities, ensuring the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and other vitamin D analogs. google.com Given the nonpolar nature of the silyl (B83357) protecting groups, both normal-phase and reverse-phase systems can be employed effectively. Normal-phase HPLC, often using silica-based columns, is particularly well-suited for separating geometric isomers and other closely related, nonpolar compounds. The purity of synthesized vitamin D compounds is typically confirmed to be at least 99% by HPLC analysis. google.com

For quality control, HPLC methods are validated to ensure that all related substances and impurities, such as those listed in official pharmacopeias for calcitriol (B1668218), are well-controlled and quantified. researchgate.net The selection of the column and mobile phase is critical for achieving the necessary resolution.

Table 1: Representative HPLC Conditions for Analysis of Silylated Vitamin D Analogs

| Parameter | Description |

|---|---|

| Column Type | Normal-Phase Silica (B1680970) (e.g., Zorbax-Sil) google.com |

| Mobile Phase | Hexane (B92381)/Ethyl Acetate gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV Absorbance at the λmax of the triene system |

| Purity Standard | >99% google.com |

This table presents typical conditions used for the analysis of vitamin D analogs; specific parameters may be adjusted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide definitive structural confirmation by coupling the separation power of HPLC with the precise mass detection of mass spectrometry. thermoscientific.com This technique is crucial for verifying the molecular weight of this compound and for identifying metabolites and degradation products in various studies. nih.govresearchgate.net

For analysis, the compound is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then determines the mass-to-charge ratio (m/z) of the parent ion. The molecular formula of this compound is C₃₉H₇₂O₃Si₂, giving it a molecular weight of approximately 645.2 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. nih.gov Fragmentation analysis (MS/MS) provides further structural evidence by showing characteristic losses, such as the cleavage of the silyl groups or fragmentation of the side chain. The development of deuterated analogs of calcitriol, synthesized from this compound, serves to create internal standards essential for quantitative mass spectrometry studies. vulcanchem.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 646.2 | Protonated molecular ion |

| [M+Na]⁺ | 668.2 | Sodium adduct of the molecular ion |

| [M-H₂O+H]⁺ | 628.2 | Loss of water from the C-25 hydroxyl group |

| [M-TBSOH+H]⁺ | 514.1 | Loss of one tert-butyldimethylsilanol (B101206) group |

| [M-2(TBSOH)+H]⁺ | 382.0 | Loss of two tert-butyldimethylsilanol groups |

This table is based on the theoretical fragmentation of the title compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular architecture of this compound, from its three-dimensional shape to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of vitamin D analogs. google.comgoogle.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, NOESY) experiments allow for the unambiguous assignment of all proton and carbon signals and provide insight into the compound's conformation in solution. researchgate.netmdpi.com

For this compound, ¹H NMR spectra would show characteristic signals for the bulky tert-butyl and dimethylsilyl protons of the protecting groups, typically in the upfield region (δ 0.0-1.0 ppm). The signals for the vinylic protons of the trans-triene system would be distinct from those of the biologically active cis-isomer. google.com The stereochemistry of the A-ring and the confirmation of the trans-geometry of the 5,6-double bond are critical determinations made via NMR. researchgate.netresearchgate.net Comparing experimental NMR data with data predicted through quantum mechanical calculations can further solidify stereochemical assignments. nih.gov

Table 3: Exemplary ¹H NMR Chemical Shifts for Calcitriol Derivatives

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C₁₈-H₃ | ~0.5 | s |

| C₂₁-H₃ | ~0.9 | d |

| C₂₆,₂₇-H₃ | ~1.2 | s |

| C₁₉(Z)-H | ~5.3 | s |

| C₁₉(E)-H | ~5.0 | s |

Note: This table shows representative shifts for the core calcitriol structure based on published data for various derivatives. google.comgoogle.com The presence of TBS ethers at C-1 and C-3 in this compound would specifically alter the shifts of protons on the A-ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information on the functional groups and conjugated systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a vitamin D analog is defined by its conjugated triene system. The biologically active form of calcitriol, with its 5,6-cis geometry, typically exhibits a maximum absorbance (λmax) around 264-265 nm and a minimum around 228 nm. google.comnih.gov The trans-isomer, this compound, would be expected to have a different absorption profile, often characterized by a λmax at a shorter wavelength, around 240-245 nm, which is a key feature used to monitor the photoisomerization reaction during synthesis. google.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the spectrum of this compound, key absorption bands would confirm the presence of the silyl ethers and the absence of free hydroxyl groups at the 1 and 3 positions. The spectrum of vitamin D3 shows characteristic bands for O-H stretching (~3400 cm⁻¹), alkyl C-H stretching (~2850-2950 cm⁻¹), and C=C stretching from the triene system. researchgate.neti-us.ru For the TBS-protected analog, the broad O-H band would be diminished or absent (except for the C-25 hydroxyl), while strong Si-C and Si-O-C bands would appear.

Table 4: Key Spectroscopic Data for Calcitriol and its Analogs

| Spectroscopic Method | Feature | Typical Value/Range |

|---|---|---|

| UV-Vis (cis-isomer) | λmax | 265 nm google.com |

| UV-Vis (trans-isomer) | λmax | ~244 nm google.comgoogle.com |

| IR (O-H Stretch) | Wavenumber (cm⁻¹) | ~3400 i-us.ru |

| IR (C-H Alkyl Stretch) | Wavenumber (cm⁻¹) | 2850 - 2950 researchgate.net |

| IR (C=C Triene Stretch) | Wavenumber (cm⁻¹) | ~1645 researchgate.net |

Receptor Binding Assays and Ligand Displacement Studies

The biological activity of calcitriol and its analogs is mediated by their binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. mdpi.comnih.gov Receptor binding assays are critical for evaluating the biological potential of a given analog. These assays typically use a radiolabeled ligand (e.g., ³H-calcitriol) and measure the ability of a test compound to compete for binding to the VDR. merckmillipore.comnih.gov

The interaction between calcitriol and the VDR is stabilized by a network of hydrogen bonds between the receptor's amino acid residues and the ligand's hydroxyl groups at positions 1, 3, and 25. acs.org The 1α- and 3β-hydroxyl groups are particularly crucial for high-affinity binding and subsequent receptor activation. acs.orgnih.gov

In this compound, these essential 1α- and 3β-hydroxyls are blocked by bulky tert-butyldimethylsilyl (TBS) protecting groups. vulcanchem.com This steric hindrance and the absence of the required hydrogen bond donors are expected to drastically reduce or completely abolish the compound's affinity for the VDR. Therefore, this compound is considered biologically inactive in its protected form and must be deprotected to yield active calcitriol. vulcanchem.com Ligand displacement studies would confirm its low binding potential, showing a very high IC₅₀ or Kᵢ value compared to the natural hormone. nih.gov The lack of significant binding affinity underscores its role purely as a synthetic intermediate, not as a biologically active molecule.

Table 5: Expected VDR Binding Affinity of Calcitriol vs. Protected Analog

| Compound | 1α-OH Group | 3β-OH Group | Expected Relative Binding Affinity (RBA) |

|---|---|---|---|

| Calcitriol | Free | Free | 100% (Reference) |

| This compound | Protected (TBS) | Protected (TBS) | <<1% |

This table illustrates the critical role of the free hydroxyl groups for VDR binding. The RBA for the protected analog is an expected value based on established structure-activity relationships. acs.orgnih.gov

Molecular Biology Techniques for Gene and Protein Expression Analysis

In the field of secosteroid research, understanding the molecular mechanisms through which compounds exert their effects is paramount. The biological activity of vitamin D analogs is primarily mediated by their interaction with the nuclear Vitamin D Receptor (VDR), which functions as a ligand-dependent transcription factor. nih.govresearchgate.net This interaction initiates a cascade of genomic events, modulating the expression of specific target genes. To dissect these processes, researchers employ a suite of sophisticated molecular biology techniques. While this compound is a synthetic precursor with its key hydroxyl groups at the 1 and 3 positions protected by tert-butyldimethylsilyl (TBS) groups, it is an essential intermediate in the synthesis of active vitamin D analogs that are subsequently studied using these methods. vulcanchem.comnih.gov The removal of these protecting groups yields the biologically active molecule, whose influence on gene and protein expression is then characterized.

Quantitative Polymerase Chain Reaction (qPCR) for Transcript Levels

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a fundamental technique used to measure the abundance of specific messenger RNA (mRNA) transcripts in a sample. This method allows for the precise quantification of gene expression levels, providing insight into how a compound like an active vitamin D analog upregulates or downregulates the transcription of target genes.

The process begins with the isolation of total RNA from cells or tissues that have been treated with the deprotected, active form of the secosteroid. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. In the qPCR instrument, the cDNA is amplified using specific primers that target a gene of interest. The amplification process is monitored in real-time through the use of fluorescent dyes or probes. The point at which the fluorescence signal crosses a certain threshold is used to calculate the initial amount of the target mRNA.

In the context of VDR activation, qPCR is critical for measuring changes in the transcript levels of VDR-responsive genes. For instance, studies have demonstrated that treatment of various cell lines with Calcitriol, which can be synthesized from precursors like this compound, leads to a significant increase in the mRNA levels of genes such as CYP24A1 (the gene for the vitamin D catabolizing enzyme), VDR itself, and other target genes involved in calcium homeostasis and cell cycle regulation. researchgate.netnih.govnih.govresearchgate.net

Table 1: Example of qPCR Data on VDR Target Gene Expression Following Calcitriol Treatment This table presents hypothetical yet representative data illustrating the typical results obtained from qPCR experiments on cells treated with active Calcitriol, which is synthesized from protected intermediates.

| Target Gene | Cell Line | Treatment | Fold Change in mRNA Expression (vs. Vehicle) | Reference Study Concept |

|---|---|---|---|---|

| CYP24A1 | Human Keratinocytes | Calcitriol (10 nM) | ~150-fold increase | Induction of catabolic enzyme nih.gov |

| VDR | Squamous Cell Carcinoma | Calcitriol (100 nM) | ~3-fold increase | Positive autoregulation nih.gov |

| SLC30A10 | Caco-2 | Calcitriol (500 nM) | Significant increase | Regulation of zinc transporter researchgate.net |

| TRPV6 | Duodenal Biopsies | Calcitriol (oral admin.) | Significant increase | Regulation of calcium channel researchgate.net |

Western Blotting and Immunoprecipitation for Protein Expression and Interaction

To complement gene expression data from qPCR, researchers use techniques like Western Blotting and Immunoprecipitation to analyze proteins directly. These methods provide information on protein levels, post-translational modifications, and protein-protein interactions.

Western Blotting is used to detect and quantify the amount of a specific protein in a sample. Cell or tissue lysates are first separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody that specifically binds to the protein of interest (e.g., the VDR). A secondary antibody, which is linked to a detection enzyme or fluorophore, is then used to recognize the primary antibody. The resulting signal allows for the visualization and quantification of the target protein. Studies have utilized Western blotting to confirm that the increase in VDR mRNA observed with qPCR after Calcitriol treatment translates to an increase in VDR protein levels. researchgate.netnih.gov

Immunoprecipitation (IP) is a technique designed to isolate a specific protein and its binding partners from a complex mixture. abcam.com An antibody targeting the protein of interest (the "bait") is used to capture it from a cell lysate. This antibody-protein complex is then pulled down using beads coated with Protein A or G. abcam.com The isolated proteins can then be analyzed by Western blotting to confirm the presence of the bait and identify any co-precipitated proteins ("prey"). This is particularly valuable in secosteroid research for confirming the interaction between the VDR and other nuclear proteins, such as the Retinoid X Receptor (RXR), which is essential for its transcriptional activity. researchgate.net

Table 2: Application of Western Blot and IP in Secosteroid Research This table summarizes the application of these techniques for analyzing proteins affected by active vitamin D analogs, which are often derived from precursors like this compound.

| Technique | Primary Purpose | Example Application in VDR Research | Typical Finding |

|---|---|---|---|

| Western Blotting | Quantify specific protein expression | Measure VDR protein levels in cells treated with Calcitriol | Increased VDR protein expression, correlating with qPCR data researchgate.netnih.gov |

| Immunoprecipitation (IP) / Co-IP | Isolate a protein and its interaction partners | Pull-down of VDR to confirm its dimerization with RXR | Detection of RXR in the VDR immunoprecipitate, confirming the VDR-RXR heterodimer complex researchgate.net |

Cell-Based Reporter Assays for VDR Transactivation

To directly measure the functional ability of a compound to activate the VDR, researchers rely on cell-based reporter assays. These assays provide a quantitative measure of VDR transactivation, serving as a crucial tool for screening and characterizing the potency of vitamin D analogs synthesized from precursors such as this compound.

The principle of this assay involves genetically engineered mammalian cells. These cells are designed to constitutively express the human VDR. indigobiosciences.com In addition, they contain a reporter gene, most commonly luciferase, which is under the control of a promoter containing VDR-responsive elements (VDREs). indigobiosciences.comcaymanchem.com

When an active VDR ligand (agonist) is introduced to these cells, it binds to the VDR. The ligand-VDR complex then forms a heterodimer with RXR and binds to the VDREs in the reporter construct, initiating the transcription of the luciferase gene. caymanchem.com The amount of luciferase enzyme produced is directly proportional to the level of VDR activation. By adding a substrate for luciferase, a luminescent signal is generated that can be easily measured. The intensity of this signal serves as a sensitive surrogate for the transcriptional activity of the VDR. indigobiosciences.comcapes.gov.br

These reporter systems are invaluable for determining the agonist or antagonist activity of novel compounds. caymanchem.com By testing a range of concentrations, a dose-response curve can be generated, allowing for the calculation of key parameters like the EC50 (the concentration at which the compound elicits 50% of its maximal response). This allows for a direct comparison of the potency of different vitamin D analogs. While this compound itself would be inactive in such an assay due to its protected hydroxyl groups, the active, deprotected final product is routinely evaluated using this system.

Table 3: Characteristics of VDR Reporter Assays for Secosteroid Screening This table outlines the components and outcomes of VDR transactivation assays used to test the biological activity of compounds like Calcitriol.

| Component/Parameter | Description | Relevance to Research |

|---|---|---|

| Cell Line | Mammalian cells engineered to express human VDR | Provides a consistent and reproducible biological system for testing indigobiosciences.com |

| Reporter Gene | Luciferase gene linked to a promoter with VDR-responsive elements | Generates a quantifiable light signal upon VDR activation caymanchem.com |

| Assay Output | Luminescence measurement | Serves as a sensitive and quantitative measure of VDR transactivation capes.gov.br |

| Key Metric | EC50 (Half maximal effective concentration) | Allows for the ranking of compound potency and structure-activity relationship studies nih.gov |

| Application | Screening for VDR agonists and antagonists | Essential for identifying and characterizing new, therapeutically relevant vitamin D analogs indigobiosciences.comcaymanchem.com |

Future Research Directions and Unexplored Avenues for 1,3 Bi Tbs Trans Calcitriol

Comprehensive Metabolic Pathway Analysis of the Protected Compound

The metabolic fate of 1,3-bi-TBS-trans-calcitriol, a synthetically protected form of calcitriol (B1668218), remains a critical area for investigation. While the metabolism of the parent compound, calcitriol, is well-documented, involving hydroxylation primarily by the enzyme CYP24A1, the influence of the bulky tert-butyldimethylsilyl (TBS) protecting groups at the 1α and 3β positions on these metabolic pathways is largely unknown. iiarjournals.orgendotherm-lsm.com Future research should focus on elucidating the metabolic profile of this protected analog.

Key research questions include determining whether this compound can be metabolized directly or if deprotection to calcitriol is a prerequisite for enzymatic action. It is plausible that the TBS groups sterically hinder the approach of metabolic enzymes, potentially altering the regioselectivity and rate of metabolism compared to unprotected calcitriol. This could lead to a different spectrum of metabolites with potentially altered biological activities. Furthermore, it is important to investigate whether the silyl (B83357) groups themselves are subject to metabolic modification.

Interactive Data Table: Key Metabolic Enzymes for Calcitriol and Potential Interactions with this compound

| Enzyme | Function in Calcitriol Metabolism | Potential Interaction with this compound |

| CYP24A1 | Hydroxylation at C-24, initiating the catabolic cascade. iiarjournals.org | Steric hindrance from TBS groups may inhibit or alter the site of hydroxylation. |

| CYP27B1 | 1α-hydroxylation of calcifediol (B1668214) to form calcitriol. researchgate.net | Not directly applicable to the metabolism of the protected calcitriol analog itself. |

| Other Cytochromes P450 | Potential for alternative hydroxylation pathways. | The altered lipophilicity due to TBS groups could favor interactions with different P450 isoforms. |

Detailed Stereochemical Investigations of Ligand-VDR-Coactivator Complex Formation

The biological effects of calcitriol and its analogs are mediated through binding to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor. researchgate.netproteopedia.org This binding event induces a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR) and subsequent interaction with coactivator proteins, ultimately modulating gene transcription. The precise three-dimensional arrangement of the ligand within the VDR's ligand-binding pocket (LBP) is crucial for these downstream events.

Exploration of Novel Synthetic Routes for Stereoselective Access to Analogs

This compound serves as a key intermediate in the synthesis of calcitriol and its analogs. vulcanchem.com The development of novel and efficient synthetic routes to access this and related protected compounds is of significant interest for the preparation of new vitamin D derivatives with potentially improved therapeutic profiles. Current synthetic strategies often involve multi-step processes. thieme-connect.comresearchgate.net

Interactive Data Table: Comparison of Synthetic Strategies for Calcitriol Analogs

| Synthetic Strategy | Key Features | Potential for Analog Synthesis |

| Linear Synthesis | Step-wise modification of a common starting material. | Less flexible for diverse analog creation. |

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. pnas.org | Highly modular and allows for the rapid generation of diverse analogs. |

| Biomimetic Synthesis | Mimicking the biosynthetic pathway. | Can provide insights into natural processes but may be less efficient for large-scale production. |

Application in Advanced In Vitro Organoid and Microphysiological Systems

Patient-derived organoids and microphysiological systems (MPS), or "organs-on-a-chip," are emerging as powerful tools for studying human physiology and disease in a more relevant context than traditional two-dimensional cell cultures. These three-dimensional models better recapitulate the complex cellular architecture and function of native tissues. nih.govbesjournal.com The application of this compound in these advanced in vitro systems presents a unique opportunity to investigate its biological effects in a controlled yet physiologically relevant environment.

For example, intestinal organoids could be used to study the effects of the protected compound on intestinal epithelial cell proliferation, differentiation, and barrier function. nih.govmdpi.com Given the increased lipophilicity conferred by the TBS groups, it is possible that this compound may exhibit different transport kinetics and cellular uptake compared to calcitriol. vulcanchem.com The use of these models would allow for a detailed investigation of these parameters and their downstream consequences on cellular signaling and gene expression. Furthermore, co-culture models incorporating immune cells could be used to explore the potential immunomodulatory effects of the protected analog.

Discovery of Unanticipated Molecular Interactions of the TBS-Protected Form

The introduction of two bulky TBS groups onto the calcitriol scaffold could lead to unanticipated molecular interactions that are not observed with the parent compound. These interactions could be with the VDR itself or with other cellular proteins. The increased lipophilicity of this compound might promote its partitioning into lipid bilayers or hydrophobic pockets of proteins other than the VDR.

Future research should employ a variety of biophysical and proteomic techniques to identify potential off-target interactions of the TBS-protected form. Techniques such as affinity chromatography, surface plasmon resonance, and mass spectrometry-based proteomics could be utilized to pull down and identify binding partners. Uncovering such interactions could reveal novel biological activities or mechanisms of action for this class of protected vitamin D analogs. It is also conceivable that the TBS groups could engage in specific non-covalent interactions, such as van der Waals forces or hydrophobic interactions, with amino acid residues in binding pockets that are not available to the hydroxyl groups of calcitriol.

Advanced Mechanistic Studies on Non-Genomic Signaling Cascades in Specific Cellular Models